Technical Documentation Center

S-sec-Butyl chlorothioformate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: S-sec-Butyl chlorothioformate
  • CAS: 52805-29-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solvolysis Kinetics and Mechanism of S-sec-Butyl Chlorothioformate

This is an in-depth technical guide on the solvolysis kinetics and mechanism of S-sec-butyl chlorothioformate. This document is structured for researchers and drug development scientists, focusing on the specific mechani...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solvolysis kinetics and mechanism of S-sec-butyl chlorothioformate. This document is structured for researchers and drug development scientists, focusing on the specific mechanistic pathways, kinetic data analysis using the Grunwald-Winstein equation, and experimental protocols.

Executive Summary

The solvolysis of S-sec-butyl chlorothioformate represents a critical case study in physical organic chemistry, bridging the behavior of primary and tertiary acyl transfer agents. Unlike its chloroformate analogs, the presence of the sulfur atom significantly alters the electronic landscape, shifting the dominant mechanism from a bimolecular Addition-Elimination (


) pathway toward a unimolecular Ionization (

) pathway involving a resonance-stabilized acylium ion. This guide details the dual-channel reactivity, kinetic parameters, and the "Thio Effect" that governs stability and decomposition.

Chemical Architecture & Reactivity Profile

Structural Dynamics

S-sec-butyl chlorothioformate (


) consists of a secondary alkyl group attached to a chlorothioformate core. Two competing electronic factors dictate its reactivity:
  • Inductive Effect (+I): The sec-butyl group provides moderate electron donation, stabilizing potential cationic intermediates more than methyl/ethyl analogs but less than tert-butyl.

  • The "Thio Effect": The sulfur atom (

    
     orbital) has poorer orbital overlap with the carbonyl carbon (
    
    
    
    ) compared to oxygen in chloroformates. However, sulfur is highly polarizable and can stabilize the developing positive charge in an acylium ion intermediate (
    
    
    ) via resonance, often facilitating ionization over nucleophilic attack.
The Reaction Channels

Solvolysis in hydroxylic solvents (ROH) proceeds via two distinct, competing channels:

  • Channel A: Bimolecular Addition-Elimination (

    
    ) 
    
    • Dominance: High nucleophilicity solvents (e.g., 100% Ethanol, Methanol).[1]

    • Mechanism:[2][3][4][5][6][7] Solvent attacks the carbonyl carbon

      
       Tetrahedral Intermediate 
      
      
      
      Loss of Chloride.
  • Channel B: Unimolecular Ionization (

    
    ) 
    
    • Dominance: High ionizing power/low nucleophilicity solvents (e.g., HFIP, TFE, Water-rich mixtures).

    • Mechanism:[2][3][4][5][6][7] Rate-determining ionization of the C-Cl bond

      
       Formation of a resonance-stabilized acylium ion 
      
      
      
      Rapid solvent capture.

Mechanistic Analysis: The Grunwald-Winstein Approach[1][3][4][5][6][8][9][10][11][12]

To rigorously define the mechanism, the specific rates of solvolysis (


) are analyzed using the Extended Grunwald-Winstein Equation :


  • 
     : Relative rate (vs. 80% Ethanol).[4][5][8]
    
  • 
     : Solvent nucleophilicity scale (based on S-methyldibenzothiophenium ion).[2][3][5]
    
  • 
     : Solvent ionizing power scale (based on 1-adamantyl chloride).[2]
    
  • 
     (Sensitivity to Nucleophilicity) : Indicates the degree of solvent assistance (bond making) in the transition state.
    
  • 
     (Sensitivity to Ionizing Power) : Indicates the degree of bond breaking (ionization) in the transition state.
    
Kinetic Parameters (Extrapolated from Secondary Analogs)

Based on the authoritative work of Kevill and D'Souza on the structurally homologous S-isopropyl chlorothioformate [1, 2], the kinetic profile for the sec-butyl congener is defined by the following parameters:

ParameterValue (Approx.)Mechanistic Interpretation

value
0.38 ± 0.05 Low. Suggests weak nucleophilic solvation. The solvent does not form a full bond in the Transition State (TS), ruling out a pure

or dominant Addition-Elimination in most solvents.

value
0.72 ± 0.06 High. Indicates significant C-Cl bond breakage and charge development in the TS. Consistent with an ionization mechanism (

).

ratio
~0.53 Intermediate. Places the mechanism in the "Ionization with Nucleophilic Solvation" category, distinct from the pure ionization of tertiary substrates (

).
Activation Parameters

Temperature-dependent kinetic studies (Arrhenius plots) typically yield:

  • Enthalpy of Activation (

    
    ):  ~12–15 kcal/mol (Lower in ionizing solvents).
    
  • Entropy of Activation (

    
    ):  Negative values (-10 to -20 cal/mol·K).
    
    • Insight: While

      
       typically has near-zero 
      
      
      
      , the negative value here reflects the ordering of solvent molecules around the developing acylium ion (solvation shell), confirming the "Assisted Ionization" pathway.

Visualizing the Reaction Pathways

The following diagram illustrates the dual-pathway mechanism, highlighting the critical divergence point determined by solvent properties.

G Start S-sec-Butyl Chlorothioformate TS_AE Tetrahedral Intermediate Start->TS_AE Path A: Nucleophilic Solvent (High N_T) TS_Ion Acylium Ion [sec-Bu-S-C≡O]+ Start->TS_Ion Path B: Ionizing Solvent (High Y_Cl) Prod_Solv Solvolysis Product (Thioester + HCl) TS_AE->Prod_Solv Elimination of Cl- TS_Ion->Prod_Solv Solvent Capture Prod_Decomp Decomposition (sec-Bu-Cl + COS) TS_Ion->Prod_Decomp Fragmentation

Figure 1: Dual Reaction Channels. Path B (Ionization) dominates in most aqueous-organic mixtures due to sulfur-stabilized acylium ion formation.

Experimental Protocols: Conductometric Kinetics

The gold standard for measuring these rates is conductometry , tracking the generation of


 (ionic species) over time.
Reagents & Setup
  • Substrate: S-sec-butyl chlorothioformate (Must be >98% purity; distill if necessary).

  • Solvents: HPLC grade Ethanol, Methanol, Acetone, Water (double distilled), and 2,2,2-Trifluoroethanol (TFE).

  • Apparatus: Immersion conductivity cell (Pt electrodes) connected to a high-precision conductivity bridge/meter with data logging.

Step-by-Step Protocol
  • Solvent Preparation: Prepare binary mixtures (v/v) at 25.0°C. (e.g., 80% Ethanol = 80 volumes EtOH + 20 volumes Water).[2] Allow to equilibrate to thermal stability (

    
    ).
    
  • Baseline Calibration: Insert the conductivity probe into 2.0 mL of pure solvent. Record baseline conductance (

    
    ).
    
  • Initiation: Inject 5–10

    
     of substrate (as a 1% solution in dry acetone) into the solvent cell. Rapidly mix (magnetic stir bar).
    
    • Target Concentration: ~

      
       to 
      
      
      
      M.
  • Data Acquisition: Record conductance (

    
    ) at 10-second intervals.
    
    • Duration: Continue until at least 3 half-lives (

      
      ).
      
    • Infinity Point: Heat a separate aliquot to 50°C for 1 hour to force completion, then cool to 25°C to measure

      
      .
      
  • Calculation: The first-order rate constant (

    
    ) is derived from the slope of the linear plot:
    
    
    
    
Self-Validating Checks (Trustworthiness)
  • Guggenheim Method: If

    
     is unstable (due to drift), use the Guggenheim method (pairing readings at time 
    
    
    
    and
    
    
    ).
  • Acid Calibration: Add a known aliquot of standard

    
     to the solvent to ensure the response is linear in the working range. Non-linearity indicates ion-pairing artifacts (common in high-organic solvents).
    

Implications for Drug Development

Understanding this mechanism is vital for:

  • Prodrug Design: Thioformates are precursors to thiocarbonates. If the synthesis is attempted in a highly ionizing solvent (e.g., TFE/Water), the sec-butyl group may undergo ionization/rearrangement rather than simple coupling.

  • Stability Profiling: The "Thio Effect" renders these compounds more susceptible to spontaneous decomposition (to alkyl chloride + COS) than their oxygen counterparts. Storage must be anhydrous and strictly temperature-controlled.

  • Solvent Selection: To maximize yield of a nucleophilic substitution (e.g., reacting with an amine to form a thiocarbamate), use 100% Ethanol or Acetone . Avoid water or fluorinated alcohols, which trigger the competitive ionization/decomposition pathway.

References

  • Kevill, D. N., & D'Souza, M. J. (2010).[3][6] Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Journal of Organic Chemistry.

  • Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012).[6][9][10] Correlation of the Rates of Solvolysis of tert-Butyl Chlorothioformate and Observations Concerning the Reaction Mechanism. European Journal of Chemistry.

  • Kevill, D. N., & D'Souza, M. J. (2008).[2][3][10] Sixty Years of the Grunwald-Winstein Equation: Development and Recent Applications. Journal of Chemical Research.

  • D'Souza, M. J., et al. (2011).[2][5][11] Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Nucleophilic substitution pathways of S-sec-Butyl chlorothioformate

An In-Depth Technical Guide to the Nucleophilic Substitution Pathways of S-sec-Butyl Chlorothioformate For Researchers, Scientists, and Drug Development Professionals Abstract S-sec-Butyl chlorothioformate is a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Substitution Pathways of S-sec-Butyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-sec-Butyl chlorothioformate is a reactive chemical intermediate whose utility in synthesis is dictated by its electrophilic nature. Understanding the mechanistic pathways of its reactions is critical for controlling outcomes and optimizing conditions in pharmaceutical and chemical research. This guide provides a detailed examination of the competing nucleophilic substitution mechanisms governing the reactivity of S-sec-Butyl chlorothioformate. We will explore the nuanced borderline behavior of this secondary chlorothioformate, which pivots between a unimolecular ionization (SN1-like) pathway and a bimolecular addition-elimination pathway, influenced by nucleophile identity and solvent properties. This document synthesizes kinetic data from analogous compounds, explains the theoretical underpinnings of mechanistic investigation, and provides actionable experimental protocols for researchers in the field.

The Mechanistic Dichotomy: Ionization vs. Addition-Elimination

The reactivity of S-sec-Butyl chlorothioformate, like other acyl halides, is characterized by substitution at the carbonyl carbon. However, the specific pathway is not singular and exists on a mechanistic spectrum. The two dominant, competing pathways are:

  • Unimolecular Ionization (SN1-like): This pathway involves the rate-determining formation of a resonance-stabilized acylium-like cation intermediate, which is then rapidly attacked by the nucleophile. This mechanism is favored in highly ionizing, non-nucleophilic solvents and is characteristic of chlorothioformates with bulky alkyl groups (e.g., tertiary) that can stabilize a positive charge.[1][2]

  • Bimolecular Addition-Elimination: This pathway involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to restore the carbonyl double bond. This mechanism is favored with strong nucleophiles and in more nucleophilic solvents.[3][4]

For a secondary substrate like S-sec-Butyl chlorothioformate, a distinct choice between these two pathways is rare. Instead, it typically exhibits borderline behavior, often proceeding via an ionization mechanism that is heavily influenced by the nucleophilic character of the solvent.[5][6]

The SN1-like Ionization Pathway with Nucleophilic Solvent Assistance

In many solvolysis reactions, the departure of the leaving group is not entirely independent. The solvent can provide "rear-side" nucleophilic assistance to the developing carbocationic center. This is not a full covalent bond as in an SN2 reaction, but rather a stabilizing interaction that lowers the energy of the transition state. This pathway is distinct from a pure SN1 mechanism and is common for secondary chlorothioformates.[5][7]

Caption: SN1-like pathway with nucleophilic solvent assistance.

The Addition-Elimination Pathway

This mechanism is more common in reactions with strong, discrete nucleophiles such as amines, rather than in solvolysis.[8][9] The reaction proceeds through a distinct tetrahedral intermediate.

Caption: Bimolecular addition-elimination pathway with an amine.

Elucidating the Mechanism: The Grunwald-Winstein Equation

To quantitatively assess the reaction mechanism, particularly in solvolysis, the extended Grunwald-Winstein equation is an indispensable tool.[3] It correlates the rate of solvolysis (k) in various solvents with the solvent's properties:

log(k/k₀) = lNT + mYCl

Where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • NT is the solvent nucleophilicity parameter.[10]

  • YCl is the solvent ionizing power parameter (based on t-butyl chloride solvolysis).

  • l is the sensitivity of the reaction to solvent nucleophilicity.

  • m is the sensitivity of the reaction to solvent ionizing power.

The magnitudes of l and m provide profound mechanistic insight. For S-sec-Butyl chlorothioformate, we can predict the values based on its close analog, isopropyl chlorothioformate.[5][6]

Mechanism TypeExpected l ValueExpected m ValueInterpretation
Addition-Elimination High (~1.7)Moderate (~0.6)Rate is highly dependent on nucleophilic attack to form a tetrahedral intermediate.[5]
Pure SN1 Ionization Low (~0.0-0.2)High (~0.7-1.0)Rate is primarily dependent on the solvent's ability to stabilize the ionic transition state.[2]
Borderline/SN1 with Nu-Assistance Moderate (~0.4)High (~0.7)Rate is highly sensitive to ionizing power but also shows a clear, moderate dependence on nucleophilic assistance from the solvent.[5][6]

Based on the data for isopropyl chlorothioformate (l ≈ 0.38, m ≈ 0.72), the solvolysis of S-sec-Butyl chlorothioformate is predicted to proceed via the borderline SN1 pathway with modest but significant rear-side nucleophilic solvent assistance. [5]

Experimental Protocol: Kinetic Analysis of Solvolysis

This protocol outlines the determination of first-order rate constants for the solvolysis of S-sec-Butyl chlorothioformate across a range of solvents to facilitate a Grunwald-Winstein analysis.

Materials and Reagents
  • S-sec-Butyl chlorothioformate (≥96%)

  • Anhydrous solvents (HPLC grade): Ethanol, Methanol, Acetone, 2,2,2-Trifluoroethanol (TFE)

  • Deionized water

  • Class A volumetric flasks and pipettes

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature circulating bath

Workflow Diagram

protocol_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_solvents 1. Prepare Solvent Mixtures (e.g., 80% EtOH, 90% TFE) prep_stock 2. Prepare Substrate Stock Solution (~0.1 M in anhydrous acetone) prep_solvents->prep_stock inject 4. Inject Aliquot of Stock Solution (to achieve ~0.005 M final conc.) prep_stock->inject thermo 3. Thermostat Solvent in conductivity cell (e.g., 25.0 °C) thermo->inject monitor 5. Monitor Conductivity vs. Time (until reaction completion, >3 half-lives) inject->monitor calc_k 6. Calculate Rate Constant (k) (from conductivity data) monitor->calc_k gw_plot 7. Plot log(k/k₀) vs. lNT + mYCl (for all solvents) calc_k->gw_plot determine 8. Determine l and m values (via multiple linear regression) gw_plot->determine

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Procedure
  • Solvent Preparation: Prepare a series of pure and binary aqueous solvents with known NT and YCl values (e.g., 100% EtOH, 90% EtOH, 80% EtOH, 50% EtOH; 97% TFE, 90% TFE, 70% TFE; aqueous acetone mixtures).[2][4] Ensure precise composition by volume (or weight for TFE/water).

  • Stock Solution: Prepare a stock solution of S-sec-Butyl chlorothioformate (e.g., ~0.1 M) in a small amount of anhydrous acetone to ensure rapid dissolution upon injection.

  • Kinetic Measurement: a. Pipette a known volume of the desired solvent into the thermostatted conductivity cell, allowing it to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C). b. Using a microliter syringe, inject a small aliquot of the stock solution into the solvent with vigorous stirring to achieve the desired final concentration (e.g., ~0.005 M). c. Immediately begin recording conductivity measurements as a function of time. The solvolysis produces HCl, leading to an increase in conductivity. d. Continue data collection for at least 3-5 reaction half-lives until the conductivity reaches a stable infinity value.

  • Data Analysis: a. The first-order rate constant, k, for each run is determined by fitting the conductivity-time data to a standard first-order rate equation. b. Compile the k values for all solvents studied. c. Using the literature values for NT and YCl for each solvent, perform a multiple linear regression analysis based on the extended Grunwald-Winstein equation to determine the l and m values.[3]

Conclusion and Outlook

The nucleophilic substitution reactions of S-sec-Butyl chlorothioformate are best understood not as a single mechanism, but as a continuum dominated by an SN1-like ionization pathway that is sensitive to nucleophilic solvent assistance. This borderline behavior is characteristic of secondary chlorothioformates. For synthetic applications involving strong nucleophiles like amines, a bimolecular addition-elimination mechanism should be assumed. For solvolysis or reactions with weaker nucleophiles, the reaction rate and outcome will be critically dependent on the ionizing power and nucleophilicity of the medium. The application of the Grunwald-Winstein equation provides a robust, quantitative framework for predicting and interpreting this reactivity, enabling researchers to make informed choices in reaction design and optimization.

References

  • D'Souza, M. J., et al. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(7), 2565-2575. Available at: [Link]

  • D'Souza, M. J., et al. (2010). Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis. PubMed Central. Available at: [Link]

  • Kevill, D. N., et al. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences, 10(3), 862-878. Available at: [Link]

  • Kevill, D. N., et al. (2009). Grunwald-Winstein analysis: isopropyl chloroformate solvolysis revisited. PubMed. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. International Journal of Molecular Sciences, 12(5), 2824-2838. Available at: [Link]

  • Park, K. H., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7394. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 15(5), 3594-3607. Available at: [Link]

  • Kevill, D. N., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 335-341. Available at: [Link]

  • Kevill, D. N., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. ResearchGate. Available at: [Link]

  • Kevill, D. N., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International Journal of Molecular Sciences, 9(12), 2530-2549. Available at: [Link]

  • VAN AMALRIC & Co. (2018). sec-BUTYL CHLOROFORMATE SBCF. Product Data Sheet. Available at: [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Farmer, S. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. sec-Butyl chloroformate. PubChem. Available at: [Link]

  • PubChemLite. S-sec-butyl chlorothioformate (C5H9ClOS). Available at: [Link]

  • Margerum, D. W., et al. (1978). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Inorganic Chemistry, 17(9), 2464-2468. Available at: [Link]

  • Lumen Learning. Reactions of amines. Organic Chemistry II. Available at: [Link]

  • ChemistryStudent. Producing Secondary and Tertiary Amines (A-Level). Available at: [Link]

  • D'Souza, M. J., et al. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(7), 2565-2575. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of S-sec-butyl thiocarbamates from primary amines

Application Note: High-Fidelity Synthesis of S-sec-Butyl Thiocarbamates Executive Summary The synthesis of S-sec-butyl thiocarbamates ( ) is a critical transformation in the development of agrochemicals (e.g., herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of S-sec-Butyl Thiocarbamates

Executive Summary

The synthesis of S-sec-butyl thiocarbamates (


) is a critical transformation in the development of agrochemicals (e.g., herbicide analogs similar to Thiobencarb) and prodrug moieties designed to improve lipophilicity.

This guide addresses the specific challenge of installing the bulky sec-butyl thio-moiety onto primary amines. Unlike simple n-alkyl analogs, the sec-butyl group introduces steric hindrance at the sulfur nucleophile, requiring tailored activation strategies to prevent side reactions such as symmetrical urea formation or disulfide oxidation.

We present two distinct protocols:

  • Protocol A (The "Gold Standard"): A robust, stepwise approach using Triphosgene to generate an S-sec-butyl chlorothioformate intermediate. This method offers the highest reliability and yield for diverse amine substrates.

  • Protocol B (The "Green" Alternative"): A phosgene-free, Mitsunobu-mediated carboxylation using

    
    . Ideal for discovery-scale synthesis where handling toxic gases (CO or phosgene) is restricted.
    

Reaction Landscape & Decision Matrix

Before selecting a protocol, consult the following decision matrix to align the methodology with your available resources and substrate tolerance.

ReactionLandscape Start Start: Primary Amine (R-NH2) Constraint1 Is Phosgene/Triphosgene Permitted? Start->Constraint1 RouteA Protocol A: Chlorothioformate Route Constraint1->RouteA Yes RouteB Protocol B: Mitsunobu/CO2 Route Constraint1->RouteB No StepA1 1. Generate S-sec-butyl chlorothioformate (in situ) RouteA->StepA1 StepA2 2. Nucleophilic Attack by Amine StepA1->StepA2 ResultA High Yield Scalable StepA2->ResultA StepB1 1. Amine + CO2 (1 atm) -> Carbamic Acid RouteB->StepB1 StepB2 2. Activation with DEAD/PPh3 + Thiol StepB1->StepB2 ResultB Phosgene-Free Atom Economy: Low StepB2->ResultB

Figure 1: Decision tree for selecting the optimal synthesis pathway based on lab constraints.

Protocol A: Triphosgene-Mediated Synthesis

Best For: Scale-up, valuable amines, and substrates requiring high purity.

Mechanistic Rationale

Direct reaction of amines with phosgene generates isocyanates, which are volatile and sensitizing. This protocol inverts the order: we first convert the sec-butyl thiol into a stable chlorothioformate intermediate using Triphosgene (a solid, safer phosgene equivalent). The amine then attacks this intermediate. This sequence strictly prevents the formation of symmetrical ureas (


), the most common byproduct in thiocarbamate synthesis.
Materials
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Butan-2-thiol (sec-butyl mercaptan) (1.05 equiv)

  • Carbonyl Source: Triphosgene (0.35 equiv; generates ~1.05 equiv phosgene)

  • Base: Pyridine or Triethylamine (TEA) (2.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

Step 1: In-Situ Generation of S-sec-Butyl Chlorothioformate

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon/Nitrogen.

  • Charging: Add Triphosgene (0.35 equiv) and anhydrous DCM (0.2 M concentration relative to thiol). Cool the solution to 0°C in an ice bath.

  • Thiol Addition: Mix Butan-2-thiol (1.05 equiv) with Pyridine (1.0 equiv) in a separate vial. Add this mixture dropwise to the Triphosgene solution over 30 minutes.

    • Critical Process Parameter (CPP): Maintain temperature < 5°C. The reaction is exothermic. Rapid addition leads to symmetrical dithiocarbonate byproducts.

  • Activation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes. The solution now contains the active S-sec-butyl chlorothioformate.

Step 2: Thiocarbamoylation of the Amine

  • Amine Addition: Cool the reaction mixture back to 0°C .

  • Reaction: Add the Primary Amine (1.0 equiv) mixed with the remaining base (Pyridine/TEA , 1.2 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine), saturated
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Mitsunobu-CO2 Synthesis (Phosgene-Free)

Best For: Discovery chemistry, high-throughput screening, labs without fume hoods rated for phosgene.

Mechanistic Rationale

This method utilizes


 as a C1 source.[1] The primary amine reacts with 

to form a carbamic acid intermediate (

). The Mitsunobu reagents (DEAD/PPh3) activate this acid, facilitating nucleophilic attack by the sterically hindered sec-butyl thiol.
Materials
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Butan-2-thiol (1.0 equiv)

  • Gas:

    
     (balloon pressure)
    
  • Activators: Triphenylphosphine (

    
    ) (1.0 equiv), Diethyl azodicarboxylate (DEAD) or DIAD (1.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO (Anhydrous)

Step-by-Step Procedure
  • Carboxylation: Dissolve the Primary Amine in anhydrous MeCN. Bubble

    
     gas through the solution for 20 minutes at RT, then attach a 
    
    
    
    balloon. Stir for 1 hour to ensure carbamic acid formation.
  • Reagent Addition: Add

    
      (1.0 equiv) and Butan-2-thiol  (1.0 equiv) to the mixture while maintaining the 
    
    
    
    atmosphere.
  • Activation: Cool to 0°C . Add DEAD (1.0 equiv) dropwise.

    • Note: The solution will turn orange/yellow.

  • Reaction: Stir at RT for 3–6 hours.

  • Workup: Concentrate the solvent. The residue will contain significant triphenylphosphine oxide (

    
    ) and hydrazide byproducts.
    
  • Purification: This method requires careful chromatography to separate the thiocarbamate from Mitsunobu byproducts.

Comparative Analysis & Data

FeatureProtocol A (Chlorothioformate)Protocol B (Mitsunobu/CO2)
Yield High (85–95%)Moderate (60–80%)
Atom Economy GoodPoor (Stoichiometric

waste)
Safety Profile Requires Triphosgene handlingNo toxic gases; uses sensitizers (DEAD)
Steric Tolerance Excellent (Active acylating agent)Good (driven by P=O bond formation)
Purification Easy (Acid/Base wash removes byproducts)Difficult (Chromatography mandatory)

Mechanistic Visualization

The following diagram details the molecular mechanism for Protocol A, highlighting the critical intermediate that prevents urea formation.

Mechanism Triphosgene Triphosgene (Phosgene Source) Intermediate Intermediate: S-sec-butyl chlorothioformate (Stable at 0°C) Triphosgene->Intermediate  0°C, Base   Thiol sec-Butyl Thiol (Nucleophile 1) Thiol->Intermediate  0°C, Base   TS Tetrahedral Intermediate Intermediate->TS Amine Primary Amine (Nucleophile 2) Amine->TS Base Pyridine/TEA Base->TS Product Product: S-sec-butyl thiocarbamate TS->Product Byproduct HCl (captured by Base) TS->Byproduct

Figure 2: Mechanistic pathway for Protocol A.[2] The isolation (in situ) of the chlorothioformate intermediate is the key control point.

Troubleshooting & Analytical Validation

Common Failure Modes
  • Symmetrical Urea Formation (

    
    ): 
    
    • Cause: In Protocol A, this occurs if the amine is added before the chlorothioformate is fully formed, or if water is present (hydrolyzing the intermediate to isocyanate).

    • Fix: Ensure anhydrous conditions and strictly follow the stepwise addition (Thiol + Phosgene

      
      Then Amine).
      
  • Disulfide Formation (

    
    ): 
    
    • Cause: Oxidation of the starting thiol.

    • Fix: Use fresh thiol and degas solvents with Argon.

Analytical Signatures (Validation)
  • 
     NMR: 
    
    • Look for the thiocarbamate proton (

      
      )  typically broad singlet around 
      
      
      
      5.0–6.5 ppm (solvent dependent).
    • The

      
        proton of the sec-butyl group will appear as a multiplet around 
      
      
      
      3.5–3.8 ppm, distinct from the starting thiol (
      
      
      ~2.8 ppm).
  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at 1650–1670 cm⁻¹ . (Note: Thiocarbamates 
      
      
      
      is lower frequency than normal carbamates due to less efficient resonance donation from S).

References

  • Tillyer, R. et al. (2005). "Phosgene Substitutes in Synthesis: Use of Triphosgene." Encyclopedia of Reagents for Organic Synthesis.

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008).[3][4] "An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent." Synthesis, 2008(3), 355-357.[3][4]

  • Mizuno, T. et al. (2005).[3] "Selenium-catalyzed oxidative carbonylation of amines and thiols."[5][6] Tetrahedron, 61(39), 9157-9163.

  • Organic Chemistry Portal. "Synthesis of Thiocarbamates."

Sources

Application

Application Notes &amp; Protocols: A Framework for Utilizing Novel Cysteine-Reactive Probes in Chemoproteomics, Featuring S-sec-Butyl Chlorothioformate

For: Researchers, scientists, and drug development professionals. Introduction: Charting the Druggable Cysteinome The field of chemical proteomics has emerged as a critical discipline in modern drug discovery, providing...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Charting the Druggable Cysteinome

The field of chemical proteomics has emerged as a critical discipline in modern drug discovery, providing powerful tools to map the interaction landscape of small molecules within the native complexity of the cell. Among the amino acids, cysteine is of particular interest due to the unique nucleophilic character of its thiol side chain.[1][2] This reactivity, modulated by the local protein microenvironment, makes specific cysteine residues key players in enzyme catalysis, redox signaling, and protein structure. Consequently, cysteines represent a highly "ligandable" class of residues for the development of targeted covalent inhibitors.[3][4][5]

Mass spectrometry-based chemoproteomic platforms are the state-of-the-art for identifying these functional, ligandable cysteines on a proteome-wide scale.[4][6] A powerful strategy in this domain is competitive profiling, where a compound of interest competes with a broad-spectrum, pan-cysteine reactive probe for binding sites.[5][7] This allows for the precise identification of a compound's cellular targets.

This document outlines a comprehensive framework for the evaluation and application of novel cysteine-reactive electrophilic probes in a competitive chemoproteomics workflow. We will use S-sec-Butyl chlorothioformate [8][9], a sulfur-containing electrophile, as a representative example of a novel probe whose cellular targets can be elucidated using these methods. The protocols described herein are built upon well-validated, robust workflows established in the field and are designed to be adapted for the characterization of any new cysteine-targeted covalent molecule.[6][10]

Proposed Mechanism of Action: Cysteine Thioacylation

S-sec-Butyl chlorothioformate possesses a highly electrophilic carbonyl carbon, activated by the adjacent sulfur atom and the chloride leaving group. The proposed mechanism for its reaction with a protein cysteine residue is a nucleophilic acyl substitution.

Causality of the Reaction:

  • Deprotonation: A cysteine residue with a lowered pKa, typically found in a catalytic active site or a specific binding pocket, exists in its more nucleophilic thiolate form (S⁻).

  • Nucleophilic Attack: The cysteine thiolate attacks the electrophilic carbonyl carbon of the S-sec-Butyl chlorothioformate.

  • Formation of Adduct: This attack forms a tetrahedral intermediate, which rapidly collapses, expelling the chloride ion (Cl⁻) as a leaving group.

  • Covalent Label: The result is a stable covalent bond, effectively a thio-S-carboxylate ester linkage, between the cysteine residue and the sec-butylthiocarbonyl moiety.

This proposed mechanism is visualized in the diagram below.

Caption: Proposed reaction of a cysteine thiol with S-sec-Butyl chlorothioformate.

Experimental Workflow: Competitive Chemoproteomic Profiling

To identify the specific cysteine residues that S-sec-Butyl chlorothioformate reacts with in a complex proteome, we employ a competitive profiling strategy. This method measures the ability of our test compound to block the labeling of cysteine residues by a well-characterized, broad-reactivity probe, such as an iodoacetamide-desthiobiotin (IA-DTB) probe.[3][6][11]

The Logic of the Workflow:

  • Treatment: A native cell lysate is first incubated with the test compound (S-sec-Butyl chlorothioformate). The compound will form covalent adducts with its preferred cysteine targets.

  • Probe Labeling: The lysate is then treated with an excess of the IA-DTB probe. This probe labels all accessible cysteine thiols that were not previously modified by the test compound.

  • Digestion & Enrichment: The proteome is digested into peptides. Peptides containing the IA-DTB label (which carry a biotin handle) are then enriched from the complex mixture using streptavidin affinity purification.[7]

  • Quantification: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of each identified cysteine-containing peptide between the test compound-treated sample and a vehicle (DMSO) control, we can calculate a competition ratio. A significant decrease in peptide abundance in the treated sample indicates that the test compound bound to that specific cysteine, preventing its labeling by the IA-DTB probe.

The overall workflow is depicted in the following diagram.

Workflow Competitive Chemoproteomics Workflow cluster_exp Experimental Steps cluster_treatment Competitive Treatment cluster_data Data Analysis Lysate_Prep Prepare Native Cell Lysate DMSO_Control Vehicle Control (DMSO) Lysate_Prep->DMSO_Control Test_Compound Test Compound (e.g., S-sec-Butyl chlorothioformate) Lysate_Prep->Test_Compound Probe_Label Label remaining Cys with IA-Desthiobiotin Probe DMSO_Control->Probe_Label Test_Compound->Probe_Label Digest Proteolysis (e.g., Trypsin) Probe_Label->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantify Peptide Abundance LCMS->Quant Ratio Calculate Competition Ratio (DMSO / Test Compound) Quant->Ratio Identify Identify Significant Targets (High Ratio) Ratio->Identify

Caption: Workflow for identifying protein targets of a covalent probe.

Detailed Protocol: A General Framework

This protocol provides a step-by-step methodology for a competitive chemoproteomic experiment in a 96-well plate format, which increases throughput.[6]

Part A: Reagent Preparation & Handling
  • Test Compound Stock: Prepare a high-concentration stock (e.g., 10-100 mM) of S-sec-Butyl chlorothioformate in anhydrous DMSO. Store under inert gas (argon or nitrogen) at -80°C. Expertise Note: Thiochloroformates can be moisture-sensitive; using anhydrous DMSO is critical for reagent stability.

  • IA-DTB Probe Stock: Prepare a 10 mM stock of Iodoacetamide-Desthiobiotin (IA-DTB) in DMSO. Store in small aliquots at -20°C, protected from light.

  • Lysis Buffer: 1x PBS (pH 7.4) with 0.1% Triton X-100 and protease inhibitors (e.g., cOmplete™, Mini, EDTA-free). Keep on ice.

  • Other Reagents: Dithiothreitol (DTT), Iodoacetamide (IAM), Sequencing-grade Trypsin, Triethylammonium bicarbonate (TEAB), Formic Acid (FA), Acetonitrile (ACN).

Part B: Cell Lysate Preparation
  • Culture cells (e.g., HEK293T or Jurkat) to ~80-90% confluency.

  • Harvest cells by scraping into ice-cold PBS, centrifuge at 300 x g for 5 min at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in ice-cold Lysis Buffer.

  • Lyse cells by probe sonication on ice (e.g., 3 cycles of 15s ON, 30s OFF). Trustworthiness Note: Consistent lysis is key to reproducibility. Ensure the lysate does not froth or heat up.

  • Clarify the lysate by centrifugation at 20,000 x g for 15 min at 4°C.

  • Transfer the supernatant (proteome) to a new tube. Determine protein concentration using a BCA assay.

  • Normalize the proteome concentration to 2 mg/mL with Lysis Buffer. Use immediately or snap-freeze in liquid nitrogen and store at -80°C.

Part C: Competitive Labeling (96-well Plate)
  • In a 96-well plate, add 2 µL of the test compound (S-sec-Butyl chlorothioformate, diluted in DMSO to 100x final concentration) or DMSO vehicle to designated wells.

  • Add 198 µL of the normalized cell lysate (2 mg/mL) to each well. This brings the final protein amount to ~400 µg.

  • Mix and incubate for 1 hour at room temperature with gentle shaking (e.g., 600 rpm).[6]

  • After incubation, add 20 µL of 10x IA-DTB probe solution (e.g., 1 mM in PBS for a final concentration of 100 µM) to each well to label the remaining reactive cysteines.

  • Incubate for 1 hour at room temperature, protected from light.

Part D: Proteomic Sample Preparation (Bottom-Up Workflow)
  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 min. Expertise Note: This step reduces disulfide bonds, making all cysteines accessible for the subsequent step.

  • Alkylation: Add Iodoacetamide (IAM) to a final concentration of 15 mM. Incubate for 30 min at room temperature in the dark. Expertise Note: This is a critical step. It "caps" all cysteines that did not react with either the test compound or the probe, preventing disulfide bond reformation and ensuring consistent trypsin digestion.

  • Protein Precipitation/Cleanup: Perform a chloroform/methanol precipitation or use a bead-based cleanup method (e.g., SP3) to remove detergents and reagents.[4]

  • Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 100 mM TEAB). Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides via vacuum centrifugation.

Part E: Enrichment of Probe-Labeled Peptides
  • Resuspend the dried peptides in a binding buffer (e.g., 1x PBS, 0.1% Triton X-100).

  • Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the IA-DTB-labeled peptides.

  • Wash the beads extensively to remove non-specifically bound peptides (e.g., wash with PBS, then high-salt buffer, then water).

  • Elute the bound peptides from the beads. Trustworthiness Note: Using desthiobiotin in the probe allows for gentle elution with biotin solution. If a standard biotin probe is used, on-bead digestion is an alternative.

  • Desalt the eluted peptides again using a C18 SPE tip and dry via vacuum centrifugation.

Part F: LC-MS/MS Analysis
  • Resuspend the final peptide sample in a loading buffer (e.g., 0.1% formic acid in water).

  • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • Use a standard 90-120 minute gradient from ~2% to 40% Acetonitrile with 0.1% Formic Acid.

  • Acquire data using either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for more comprehensive quantification.[3]

Part G: Data Analysis
  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe, Spectronaut).

  • Search the data against a relevant protein database (e.g., UniProt Human). Specify carbamidomethyl (C) as a fixed modification and oxidation (M) and the IA-DTB adduct mass on Cysteine as variable modifications.

  • Perform label-free quantification (LFQ) to determine the intensity of each peptide in the DMSO and test compound samples.

  • For each cysteine-containing peptide, calculate the Competition Ratio (CR) = (Mean LFQ Intensity in DMSO samples) / (Mean LFQ Intensity in Test Compound samples).

  • Perform a statistical test (e.g., t-test) to determine the significance of the change in abundance. Plot the -log10(p-value) vs. log2(Competition Ratio) in a volcano plot to visualize significant hits.

Data Presentation and Interpretation

The final output of the experiment is a list of cysteine-containing peptides with their corresponding competition ratios. A high competition ratio indicates that the test compound successfully outcompeted the IA-DTB probe for that specific cysteine site.

Table 1: Example Data from a Hypothetical Competitive Profiling Experiment

ProteinGenePeptide SequenceCysteine Positionlog2(Comp. Ratio)p-valueTarget Class
Kinase XKINXFQSLC HQLGVIYR2454.11.2e-5Validated Hit
Protein YPROYADEGC VLSK883.54.5e-5Validated Hit
GAPDHGAPDHVGVNGFGRIGR-0.10.89Non-target
AlbuminALBLSQKFPK--0.20.75Non-target
Protein ZPROZTC DILLLDVTR1500.50.45Non-target
  • Interpretation: In this hypothetical data, Cys245 of Kinase X and Cys88 of Protein Y show high competition ratios and low p-values, identifying them as high-confidence targets of the test compound. The other peptides show ratios near zero, indicating they were not engaged by the compound.

Trustworthiness: A Self-Validating System

The integrity of this experimental framework is maintained through several key principles:

  • Orthogonal Probe: The use of a well-characterized reporter probe (IA-DTB) with broad reactivity provides a reliable baseline. The experiment doesn't measure the test compound directly, but rather its effect on the labeling by a trusted probe.

  • Internal Controls: Every experiment contains thousands of internal controls. Of the >30,000 cysteine sites that can be detected in a typical experiment, a selective compound is expected to engage only a few.[6][12] The vast majority of cysteines should show a competition ratio near 1, confirming the specificity of the interaction.

  • Dose-Response: Validated hits should show a dose-dependent increase in the competition ratio when the experiment is repeated with varying concentrations of the test compound, confirming a true binding event.

  • Reproducibility: The use of technical and biological replicates is essential to calculate statistical significance and ensure that the observed interactions are not artifacts. High data completeness, often achieved with DIA methods, strengthens the confidence in detecting binding events.[6]

By adhering to this rigorous framework, researchers can confidently profile novel cysteine-reactive compounds like S-sec-Butyl chlorothioformate, transforming a chemical structure into a map of its biological interactions and paving the way for new therapeutic discoveries.

References

  • Kuljanin, M., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. [Link]

  • Yan, T., & Backus, K. M. (2021). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. eScholarship, University of California. [Link]

  • Lilly, M. D., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Adibekian, A., et al. (2014). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]

  • Chung, C., et al. (2021). Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6-Hydroxydopamine. Antioxidants. [Link]

  • Shafir, G., et al. (2008). Efficient site-specific labeling of proteins via cysteines. Protein Science. [Link]

  • Schönherr, R., & Adibekian, A. (2018). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications. [Link]

  • Nguyen, T., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences. [Link]

  • Backus, K. M., et al. (2021). SP3-FAIMS Chemoproteomics for High-Coverage Profiling of the Human Cysteinome. ResearchGate. [Link]

  • Kuljanin, M., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. ResearchGate. [Link]

  • MS Bioworks. Reactive Cysteine Profiling. MS Bioworks. [Link]

  • Groll, M., & CUP, P. (2021). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]

  • Zanon, P. R. A., et al. (2022). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Communications. [Link]

  • Müller, M., & Dekant, W. (1998). Chlorothioketene, the ultimate reactive intermediate formed by cysteine conjugate beta-lyase-mediated cleavage of the trichloroethene metabolite S-(1,2-Dichlorovinyl)-L-cysteine, forms cytosine adducts in organic solvents, but not in aqueous solution. Chemical Research in Toxicology. [Link]

  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]

  • Wang, Y., & Mieyal, J. J. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Cancer Science & Therapy. [Link]

  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science. [Link]

  • PubChem. S-sec-butyl chlorothioformate. National Center for Biotechnology Information. [Link]

  • DeHart, C. J., et al. (2024). Small-Scale Serial Size Exclusion Chromatography (s3SEC) for High Sensitivity Top-Down Proteomics of Large Proteoforms. Journal of the American Society for Mass Spectrometry. [Link]

  • Chen, Y., et al. (2021). Bottom-Up Proteomics: Advancements in Sample Preparation. Molecules. [Link]

Sources

Method

Introduction: A Modern Approach to Thioamide Bond Formation

An Application Note and Protocol for the N-Thiocarbonylation of Amines Using Chlorothioformate Esters N-acylation, the formation of an amide bond, is arguably one of the most critical transformations in modern organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Thiocarbonylation of Amines Using Chlorothioformate Esters

N-acylation, the formation of an amide bond, is arguably one of the most critical transformations in modern organic chemistry, underpinning the synthesis of peptides, pharmaceuticals, and polymers.[] The conventional toolkit for this reaction relies heavily on highly reactive acylating agents like acyl chlorides and anhydrides.[2][3] While effective, these reagents often suffer from extreme moisture sensitivity, high reactivity that can limit functional group tolerance, and the generation of corrosive byproducts.[3]

In parallel, the thioamide moiety has emerged as a crucial structural motif in medicinal chemistry and drug design, often serving as a bioisostere for the amide bond to enhance metabolic stability or modulate biological activity.[4][5] Traditional methods for thioamide synthesis, such as the thionation of amides with Lawesson's reagent or phosphorus pentasulfide, can require harsh reaction conditions and exhibit limited chemoselectivity.[5]

This guide introduces a robust and versatile alternative: the use of O-aryl/alkyl chlorothionoformates for the direct N-thiocarbonylation of amines. These reagents, exemplified by the commercially available and widely used O-phenyl chlorothionoformate, provide an efficient pathway to thionocarbamates and related thiocarbonyl compounds under mild conditions. This process represents a specific, controlled form of N-acylation that offers a reliable method for introducing the C=S group, a valuable functional handle for further synthetic manipulations. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the causality behind the procedural choices, empowering researchers to confidently apply this methodology.

Part 1: The Reagent in Focus: O-Phenyl Chlorothionoformate

O-Phenyl chlorothionoformate (also known as phenyl thionochloroformate) is a highly versatile and effective reagent for introducing the phenoxythiocarbonyl group.[6][7] Its utility stems from a balance of reactivity and stability, making it a preferred choice over more volatile or less stable analogues.

Reagent Properties Table
PropertyValueSource
CAS Number 1005-56-7
Molecular Formula C₇H₅ClOS
Molecular Weight 172.63 g/mol
Appearance Clear yellow liquid[6]
Boiling Point 81-83 °C at 6 mmHg[6]
Density 1.248 g/mL at 25 °C[6]
Storage 2-8°C, under inert atmosphere[6]

Handling & Storage: O-Phenyl chlorothionoformate is sensitive to moisture and hydrolyzes in the presence of water.[6][8] It is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Store in a tightly sealed container in a refrigerator.[6]

Part 2: The Mechanism of N-Thiocarbonylation

The reaction of an amine with an O-aryl chlorothionoformate proceeds via a classical nucleophilic acyl substitution mechanism. The thiocarbonyl carbon is highly electrophilic, readily attacked by the nucleophilic amine.

The process unfolds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the thiocarbonyl group. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the thiocarbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion. This is analogous to the well-known Schotten-Baumann reaction conditions used for acyl chlorides.[2]

Caption: General mechanism for amine N-thiocarbonylation.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the N-thiocarbonylation of a primary amine using O-phenyl chlorothionoformate.

Protocol 1: Synthesis of O-Phenyl N-benzylthionocarbamate

This protocol details the reaction of benzylamine with O-phenyl chlorothionoformate as a representative example.

Materials & Reagents Table

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Benzylamine107.151.07 g10.01.0
O-Phenyl chlorothionoformate172.631.81 g10.51.05
Triethylamine (Et₃N)101.191.52 mL11.01.1
Dichloromethane (DCM), anhydrous-50 mL--

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Place the flask under an inert atmosphere of nitrogen.

  • Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the solution via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add O-phenyl chlorothionoformate (1.81 g, 10.5 mmol) dropwise to the cold solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: 20% Ethyl Acetate in Hexanes).

  • Work-up:

    • Quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure thionocarbamate product.

Experimental Workflow Experimental Workflow for N-Thiocarbonylation A 1. Setup Dissolve amine & Et₃N in anhydrous DCM under N₂ B 2. Cooling Cool reaction mixture to 0 °C (ice bath) A->B C 3. Reagent Addition Add O-phenyl chlorothionoformate dropwise B->C D 4. Reaction Warm to RT and stir for 4h Monitor by TLC C->D E 5. Work-up Aqueous quench, wash with HCl, NaHCO₃, Brine D->E F 6. Isolation Dry organic layer (Na₂SO₄) and concentrate E->F G 7. Purification Flash Column Chromatography F->G H Pure Product G->H

Caption: A typical experimental workflow for the protocol.

Part 4: Causality & Field-Proven Insights

Understanding the "why" behind each step is critical for successful execution and troubleshooting.

  • Why a slight excess of the chlorothionoformate? Using a small excess (1.05 eq) helps ensure the complete consumption of the more valuable starting amine.

  • Why start at 0 °C? The acylation reaction is exothermic.[] Starting at a low temperature controls the initial reaction rate, prevents potential side reactions, and ensures safety, especially on a larger scale.

  • Why use an anhydrous aprotic solvent? Chlorothioformate esters are reactive towards protic solvents like water or alcohols.[8] Anhydrous aprotic solvents like DCM or THF are essential to prevent hydrolysis of the reagent.

  • Why is a non-nucleophilic base required? A tertiary amine base like triethylamine or pyridine acts solely as an HCl scavenger.[2] Using a primary or secondary amine as the base would lead to competitive N-thiocarbonylation, resulting in a mixture of products.

  • What is the purpose of each wash?

    • 1 M HCl: Removes the excess triethylamine and any remaining starting amine.

    • Sat. NaHCO₃: Neutralizes any residual acid and removes the phenol byproduct that may form from hydrolysis.

    • Brine: Removes bulk water from the organic layer before the drying step, making the drying agent more effective.

Part 5: Applications & Scope

The primary products of this reaction, thionocarbamates, are valuable synthetic intermediates. O-phenyl chlorothionoformate has been successfully used in a wide range of complex syntheses, demonstrating its reliability and utility.[6]

  • Peptide Chemistry: Used in the synthesis of peptide α-thioesters, which are important for native chemical ligation techniques.

  • Nucleoside Chemistry: Employed for the thionocarbonylation of unprotected nucleosides, a key step in various medicinal chemistry programs.

  • Radical Chemistry: Thionocarbamates are precursors for the Barton-McCombie deoxygenation of alcohols.

  • Heterocycle Synthesis: The thiocarbonyl group can participate in various cycloaddition and rearrangement reactions to build complex heterocyclic scaffolds.

The reaction is generally high-yielding for primary and secondary aliphatic and aromatic amines. Sterically hindered amines may react more slowly and require longer reaction times or gentle heating.

Part 6: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagent due to hydrolysis. 2. Insufficient base. 3. Amine starting material is protonated (e.g., used as an HCl salt).1. Use fresh or newly purchased reagent; ensure anhydrous conditions. 2. Use at least 1.1 equivalents of base. 3. Free-base the amine before the reaction or add an additional equivalent of base.
Starting Amine Remains 1. Reaction not complete. 2. Insufficient acylating agent.1. Increase reaction time or warm gently (e.g., to 40 °C). 2. Re-check calculations; consider adding a small additional portion of the reagent.
Multiple Products on TLC 1. Impure starting materials. 2. Reaction too vigorous (run at too high a temperature). 3. Use of a nucleophilic base.1. Purify starting materials before use. 2. Maintain cooling during the initial addition step. 3. Ensure a tertiary amine base (e.g., Et₃N, DIPEA, Pyridine) is used.

References

  • S. M. Linder & A. C. Wulff. (2025). Methyl chlorothioformate as a convenient reagent for thionoester synthesis.
  • Methyl chlorothioformate as a convenient reagent for the thionoesters synthesis. (n.d.). ChemRxiv.
  • Various Authors. (n.d.). N-Acylation Reactions of Amines.
  • Methyl chlorothioformate - a new and versatile reagent for thionoesters synthesis. (n.d.). American Chemical Society.
  • Phenyl chlorothionocarbon
  • A. El-Faham, et al. (2023).
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Phenyl Chlorothioformate | Supplier | For Research. (n.d.). Benchchem.
  • O-Phenyl chlorothionoform
  • P. Lei, et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Chemistry Frontiers.
  • H. M. Giglio, et al. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications.
  • M. G. Dekamin, et al. (2025). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. SpringerLink.
  • C. L. The et al. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst.
  • Amide synthesis by acyl
  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • X. Xu, et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • O-Phenyl chlorothionoformate, 1 X 5 g (234524-5G). (n.d.). Alkali Scientific.
  • O-Phenyl chlorothionoformate | CAS 1005-56-7. (n.d.). Santa Cruz Biotechnology.
  • Ester synthesis by acyl
  • A. R. Katritzky, et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Various Authors. (2025). N-Acylation in Combinatorial Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of steric hindered amines with chlorothioformates

A Guide to Overcoming Low Reactivity of Sterically Hindered Amines with Chlorothioformates Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Low Reactivity of Sterically Hindered Amines with Chlorothioformates

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of thiocarbamates, specifically when dealing with the low reactivity of sterically hindered amines with chlorothioformates. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying chemical principles to empower your experimental design.

I. Understanding the Core Challenge: Steric Hindrance in Thiocarbamate Formation

The formation of a thiocarbamate from an amine and a chlorothioformate is a nucleophilic acyl substitution. The reaction's success hinges on the amine's nitrogen lone pair attacking the electrophilic carbonyl carbon of the chlorothioformate. However, when the amine is sterically hindered, bulky substituents surrounding the nitrogen atom physically obstruct this approach, leading to a significant decrease in reaction rate or complete lack of reactivity.[1]

II. Frequently Asked Questions (FAQs)

Q1: Why is my reaction between a secondary amine with bulky groups (e.g., diisopropylamine) and O-phenyl chlorothioformate not proceeding at room temperature, even with a standard base like triethylamine?

A1: This is a classic case of steric hindrance. The bulky isopropyl groups on the amine shield the nitrogen's lone pair, making it a poor nucleophile. Triethylamine, while a sufficient base to scavenge the HCl byproduct, does not activate the electrophile. To overcome this, you need to either increase the nucleophilicity of the amine or, more effectively, increase the electrophilicity of the chlorothioformate.

Q2: I'm observing the formation of byproducts and decomposition of my starting materials at elevated temperatures. What is happening?

A2: Forcing the reaction with high temperatures can lead to side reactions. Chlorothioformates can be thermally unstable, and hindered amines might undergo elimination or other decomposition pathways. A more controlled approach using catalytic activation is recommended over brute-force heating.

Q3: Can I use a stronger, non-nucleophilic base like DBU or a hindered base like diisopropylethylamine (DIPEA) to improve the reaction?

A3: While using a stronger or more hindered base can be beneficial, its primary role is to deprotonate the amine or neutralize the generated HCl without competing as a nucleophile.[1] For particularly stubborn reactions, a more sophisticated strategy involving activation of the chlorothioformate is often necessary.

III. Troubleshooting Guide: Strategies to Enhance Reactivity

When faced with low reactivity, a systematic approach to troubleshooting is essential. The following sections detail proven strategies, from simple adjustments to more advanced catalytic methods.

A. The Role of a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)

For many acylation reactions struggling with poor reactivity, 4-dimethylaminopyridine (DMAP) is a powerful tool. Unlike conventional bases, DMAP acts as a nucleophilic catalyst.[2][3]

Mechanism of DMAP Catalysis:

  • Activation: DMAP attacks the chlorothioformate to form a highly reactive N-acylpyridinium intermediate.[2][3]

  • Enhanced Electrophilicity: This intermediate is significantly more electrophilic than the starting chlorothioformate due to the positive charge on the pyridinium ring.[2][3]

  • Nucleophilic Attack: The sterically hindered amine can now more readily attack the activated carbonyl carbon.

  • Catalyst Regeneration: The tetrahedral intermediate collapses, forming the thiocarbamate and regenerating the DMAP catalyst.

DMAP_Catalysis

Experimental Protocol: DMAP-Catalyzed Synthesis of a Hindered Thiocarbamate

  • Setup: To a solution of the sterically hindered amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add the chlorothioformate (1.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.

B. Lewis Acid Catalysis: Activating the Electrophile

Lewis acids can enhance the electrophilicity of the chlorothioformate by coordinating to the carbonyl oxygen or the chlorine atom.[4] This makes the carbonyl carbon more susceptible to nucleophilic attack by the hindered amine.

Common Lewis Acids and Considerations:

Lewis AcidStrengthConsiderations
ZnCl₂, Cu(OTf)₂MildGood starting points, less likely to cause degradation.
BF₃·OEt₂, AlCl₃StrongCan be very effective but may lead to side reactions with sensitive substrates. Use at low temperatures.
Sc(OTf)₃, Yb(OTf)₃Water-TolerantUseful if trace moisture is a concern.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the chlorothioformate (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene).

  • Lewis Acid Addition: Cool the solution to -78 °C or 0 °C and add the Lewis acid (0.1 - 1.1 eq) portion-wise.

  • Amine Addition: Slowly add a solution of the sterically hindered amine (1.1 eq) and a hindered base (e.g., 2,6-lutidine or DIPEA, 1.2 eq) in the same solvent.

  • Reaction: Maintain the low temperature and monitor the reaction's progress.

  • Work-up: Quench the reaction carefully at low temperature with a suitable reagent (e.g., aqueous Rochelle's salt for aluminum-based Lewis acids or aqueous ammonium chloride). Proceed with a standard aqueous work-up and purification.

Troubleshooting_Workflow Start Low Reactivity Observed Condition_Check Optimize Conditions? (Temp, Solvent, Base) Start->Condition_Check DMAP_Trial Try DMAP Catalysis (5-20 mol%) Condition_Check->DMAP_Trial No Improvement Lewis_Acid_Trial Try Lewis Acid Catalysis (e.g., ZnCl2, Sc(OTf)3) DMAP_Trial->Lewis_Acid_Trial Failure Success Reaction Successful DMAP_Trial->Success Success Alternative_Reagent Consider Alternative Thioacylating Agent Lewis_Acid_Trial->Alternative_Reagent Failure Lewis_Acid_Trial->Success Success Alternative_Reagent->Success Success Failure Still Low Reactivity Alternative_Reagent->Failure No viable alternative

C. Alternative Thioacylating Agents

If direct reaction with chlorothioformates remains challenging, consider alternative synthetic routes to thiocarbamates that are more tolerant of steric hindrance.

  • From Isothiocyanates and Alcohols/Thiols: This two-step approach involves the formation of an isothiocyanate from the amine, which then reacts with an alcohol or thiol.

  • Carbamoylimidazolium Salts: These reagents can act as effective N,N-disubstituted carbamoylating agents for thiols.[5]

  • One-Pot Syntheses: Several one-pot procedures using carbon disulfide or carbon monoxide and sulfur have been developed for thiocarbamate synthesis and may be applicable.[5][6]

IV. Summary and Recommendations

For overcoming low reactivity between sterically hindered amines and chlorothioformates, we recommend the following tiered approach:

  • Optimization of Standard Conditions: First, ensure that basic parameters like solvent, temperature, and a non-nucleophilic base are optimized.

  • Introduction of DMAP: This is often the most straightforward and effective solution, providing significant rate enhancement under mild conditions.

  • Lewis Acid Catalysis: For particularly challenging substrates, Lewis acid activation can provide the necessary boost in electrophilicity.

  • Exploration of Alternative Routes: If the above methods fail, a change in synthetic strategy to avoid the direct use of chlorothioformates is a viable option.

By understanding the principles of steric hindrance and catalytic activation, researchers can effectively troubleshoot and optimize the synthesis of even the most challenging thiocarbamates.

References

  • Guo, Q.-X., Zhang, L.-J., Song, L., Xu, B., Xiao, D.-R., & Peng, Y.-G. (2013).
  • (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
  • Wang, X., Xu, S., Tang, Y., & Li, J. (2023). Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • (2021). One-Pot Synthesis of Thiocarbamates.
  • (2014). Rhodium-catalyzed stereoselective amination of thioethers with N-mesyloxycarbamates: DMAP and bis(DMAP)CH(2)Cl(2) as key additives. PubMed.
  • (n.d.).
  • (2025). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.
  • (2026).
  • (n.d.).
  • (2022).
  • (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • (2023). Thioacylation strategies.
  • (n.d.).
  • (2025). Advances in the synthesis of thiocarbamates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of S-sec-Butyl Derivatives and their Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. In the realm of mass spectrometry, the fragmentation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. In the realm of mass spectrometry, the fragmentation patterns of molecules provide a detailed fingerprint, offering profound insights into their underlying architecture. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of S-sec-butyl thioacetate and its structural isomers: S-n-butyl thioacetate, S-isobutyl thioacetate, and S-tert-butyl thioacetate. By understanding the subtle yet significant differences in how these isomers fragment, researchers can more confidently identify them in complex matrices, a critical capability in fields ranging from metabolomics to pharmaceutical quality control.

This guide moves beyond a simple cataloging of fragments, delving into the causal chemical principles that govern these fragmentation pathways. We will explore how the branching of the butyl group dictates the preferred cleavage points and the stability of the resulting ions, thereby generating unique mass spectra for each isomer.

The Foundational Principles of Thioester Fragmentation

Under electron ionization, thioesters undergo several characteristic fragmentation reactions. The initial event is the removal of an electron to form a molecular ion (M•+). This high-energy species then fragments through various pathways, primarily driven by the stability of the resulting charged fragments and neutral losses.

For S-alkyl thioacetates, the most significant fragmentation pathways include:

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the sulfur atom. The charge is typically retained by the sulfur-containing fragment. The stability of the carbocation that is formed as a radical plays a crucial role in the prevalence of this pathway.

  • Cleavage of the C-S Bond: This results in the formation of an acylium ion (CH₃CO⁺) and a butyl radical, or a butyl cation and a thioacetyl radical. The acetyl cation at m/z 43 is a common fragment in the mass spectra of acetate and thioacetate derivatives.

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long and contains a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene.

The branching of the butyl group in the four isomers under consideration significantly influences the preferred fragmentation pathways, leading to distinct mass spectra that allow for their differentiation.

Comparative Fragmentation Analysis of S-Butyl Thioacetate Isomers

To illustrate the differences in fragmentation, we will compare the expected and reported mass spectra of the four isomers of S-butyl thioacetate (Molecular Weight: 132.22 g/mol ).

S-n-Butyl Thioacetate

The mass spectrum of the linear isomer, S-n-butyl thioacetate, is characterized by fragmentation patterns typical of straight-chain alkyl compounds.

Key Fragmentation Pathways:

  • Loss of butene (C₄H₈) via McLafferty Rearrangement: The presence of a γ-hydrogen allows for a McLafferty-type rearrangement, leading to the elimination of butene (56 Da) and the formation of a prominent ion at m/z 76, corresponding to protonated thioacetic acid.

  • α-Cleavage: Loss of a propyl radical (•C₃H₇) results in an ion at m/z 89.

  • C-S Bond Cleavage: This leads to the formation of the butyl cation ([C₄H₉]⁺) at m/z 57 and the acetyl cation ([CH₃CO]⁺) at m/z 43.

  • Loss of a Butyl Radical: Cleavage of the S-C bond results in the formation of the thioacetyl cation ([CH₃CS]⁺) at m/z 59.

Caption: Predicted fragmentation of S-n-butyl thioacetate.

S-sec-Butyl Thioacetate

The presence of a secondary carbon attached to the sulfur atom in S-sec-butyl thioacetate leads to a different set of dominant fragmentation pathways.

Key Fragmentation Pathways:

  • α-Cleavage: The most favorable α-cleavage involves the loss of the larger ethyl radical (•C₂H₅) to form a more stable secondary carbocationic structure, resulting in a prominent peak at m/z 103. Loss of the methyl radical (•CH₃) to form an ion at m/z 117 is also possible but generally less favored.

  • C-S Bond Cleavage: This cleavage yields the sec-butyl cation ([C₄H₉]⁺) at m/z 57, which is a secondary and therefore relatively stable carbocation. The acetyl cation ([CH₃CO]⁺) at m/z 43 will also be observed.

  • Loss of the sec-Butyl Radical: This leads to the thioacetyl cation ([CH₃CS]⁺) at m/z 59.

Caption: Predicted fragmentation of S-sec-butyl thioacetate.

S-isobutyl Thioacetate

In S-isobutyl thioacetate, the branching is at the β-carbon relative to the sulfur atom.

Key Fragmentation Pathways:

  • α-Cleavage: α-cleavage results in the loss of an isopropyl radical (•C₃H₇) to form an ion at m/z 89.

  • Rearrangement and Loss of Propene: A common fragmentation for isobutyl compounds is the rearrangement and loss of a neutral propene molecule (C₃H₆, 42 Da), which would lead to a fragment at m/z 90.

  • C-S Bond Cleavage: This will produce the isobutyl cation ([C₄H₉]⁺) at m/z 57 and the acetyl cation ([CH₃CO]⁺) at m/z 43.

  • Loss of the Isobutyl Radical: This results in the thioacetyl cation ([CH₃CS]⁺) at m/z 59.

Caption: Predicted fragmentation of S-isobutyl thioacetate.

S-tert-Butyl Thioacetate

The highly branched nature of the tert-butyl group leads to a very distinct fragmentation pattern dominated by the formation of the stable tert-butyl cation.

Key Fragmentation Pathways:

  • C-S Bond Cleavage: The most dominant fragmentation is the cleavage of the C-S bond to form the highly stable tertiary tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This peak is expected to be the base peak in the spectrum.

  • Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion to form an ion at m/z 117 is also a significant pathway.

  • Loss of Isobutene: Rearrangement leading to the loss of isobutene (C₄H₈, 56 Da) can result in a peak at m/z 76, corresponding to protonated thioacetic acid.

Caption: Predicted fragmentation of S-tert-butyl thioacetate.

Summary of Diagnostic Fragment Ions

The following table summarizes the key diagnostic ions that can be used to differentiate between the four S-butyl thioacetate isomers.

Isomer m/z of Key Diagnostic Ions and Their Significance
S-n-Butyl Thioacetate 76: Prominent due to McLafferty rearrangement. 57: [C₄H₉]⁺, but less intense than in the branched isomers. 89: From α-cleavage.
S-sec-Butyl Thioacetate 103: Major fragment from α-cleavage (loss of •C₂H₅). 57: Prominent [sec-C₄H₉]⁺.
S-isobutyl Thioacetate 90: From rearrangement and loss of propene. 89: From α-cleavage. 57: [iso-C₄H₉]⁺.
S-tert-Butyl Thioacetate 57: Typically the base peak, corresponding to the stable [tert-C₄H₉]⁺. 117: Loss of a methyl radical.

Experimental Protocol for GC-MS Analysis

For researchers wishing to replicate or build upon this analysis, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the S-butyl thioacetate isomer in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Injection volume: 1 µL.

    • Split ratio: 20:1.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Scan range: m/z 35-200.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each isomer.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the relative abundances of the diagnostic ions outlined in the table above to differentiate the isomers.

Conclusion

The mass spectral fragmentation patterns of S-sec-butyl derivatives and their isomers are highly dependent on the branching of the alkyl chain. By carefully analyzing the prominent fragment ions, it is possible to confidently distinguish between these structurally similar compounds. The principles of carbocation stability and the propensity for specific cleavage pathways, such as α-cleavage and rearrangements, provide a robust framework for the interpretation of the resulting mass spectra. This guide provides the foundational knowledge and a practical experimental approach for researchers to apply these principles in their own analytical work, ultimately leading to more accurate and reliable compound identification.

References

  • NIST Mass Spectrometry Data Center. In PubChem. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Chemistry WebBook. Ethanethioic acid, S-butyl ester. Retrieved from [Link]

  • Davidson, J. T., DeGraw, I. J., Papsun, D. M., & Predmore, D. B. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Forensic Science International, 352, 111815. [Link]

Comparative

A Comparative Guide to the Reactivity of S-sec-Butyl Chlorothioformate and Phenyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can profoundly influence the outcome of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can profoundly influence the outcome of a reaction. Among the diverse array of available reagents, chlorothioformates serve as versatile intermediates for the introduction of thiocarbonyl functionalities. This guide provides an in-depth, objective comparison of the reactivity of two commonly utilized chlorothioformates: S-sec-Butyl chlorothioformate, an aliphatic representative, and Phenyl chlorothioformate, its aromatic counterpart. This analysis, grounded in established principles of physical organic chemistry and supported by available experimental data, aims to equip researchers with the nuanced understanding required to make informed decisions in their synthetic endeavors.

Unraveling the Dichotomy in Reactivity: Electronic and Steric Effects at Play

The reactivity of chlorothioformates in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the sulfur substituent. The fundamental difference in reactivity between S-sec-Butyl chlorothioformate and Phenyl chlorothioformate stems from the electronic and steric disparities between the sec-butyl and phenyl groups.

S-sec-Butyl chlorothioformate , with its secondary alkyl group, is characterized by the electron-donating inductive effect of the alkyl chain. This donation of electron density to the sulfur atom and, subsequently, to the carbonyl carbon, serves to slightly decrease the electrophilicity of the carbonyl center. Sterically, the branched sec-butyl group can present a moderate degree of hindrance to the approach of a nucleophile.

Conversely, Phenyl chlorothioformate features a phenyl group directly attached to the sulfur atom. The phenyl group is electron-withdrawing through a combination of inductive and resonance effects. This withdrawal of electron density enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Sterically, the planar phenyl ring offers a different profile of steric hindrance compared to the more flexible sec-butyl group.

These intrinsic differences in electronic and steric profiles lead to distinct reactivity patterns and mechanistic pathways, which will be explored in the subsequent sections.

Mechanistic Pathways: A Tale of Two Mechanisms

The solvolysis of chlorothioformates, a common method for assessing their reactivity, typically proceeds through two competing mechanisms: a unimolecular ionization pathway (S_N1-like) and a bimolecular addition-elimination pathway.[1] The preferred pathway is highly dependent on the structure of the chlorothioformate and the properties of the solvent, such as its nucleophilicity and ionizing power.[1]

For alkyl chlorothioformates like S-sec-Butyl chlorothioformate, the reaction mechanism can be sensitive to the alkyl group's structure. While primary alkyl chlorothioformates may favor an addition-elimination pathway, tertiary alkyl chlorothioformates, such as tert-butyl chlorothioformate, tend to react via an ionization mechanism due to the stability of the resulting carbocation.[2][3] The secondary nature of the sec-butyl group places S-sec-Butyl chlorothioformate at a mechanistic crossroads, where both pathways could be operative depending on the reaction conditions.

In contrast, Phenyl chlorothioformate generally favors a bimolecular addition-elimination pathway, particularly in more nucleophilic solvents.[1][3] However, in highly ionizing and poorly nucleophilic solvents, a shift towards an ionization mechanism can be observed.[1] The substitution of oxygen with the more polarizable sulfur atom in chlorothioformates, when compared to their chloroformate analogs, generally favors the ionization pathway.[4]

G cluster_0 S-sec-Butyl Chlorothioformate cluster_1 Phenyl Chlorothioformate a S-sec-Butyl Chlorothioformate b Tetrahedral Intermediate (Addition-Elimination) a->b Nucleophilic Attack c Acylium Ion Intermediate (SN1-like) a->c Ionization d Products b->d c->d e Phenyl Chlorothioformate f Tetrahedral Intermediate (Addition-Elimination) e->f Nucleophilic Attack g Products f->g

Figure 1. Dominant reaction pathways for S-sec-Butyl and Phenyl chlorothioformate.

Comparative Reactivity: A Quantitative Perspective

FeatureS-sec-Butyl ChlorothioformatePhenyl ChlorothioformateRationale
Electrophilicity of Carbonyl Carbon LowerHigherThe electron-donating sec-butyl group reduces electrophilicity, while the electron-withdrawing phenyl group enhances it.
Predicted Reactivity with Nucleophiles Less ReactiveMore ReactiveThe higher electrophilicity of the carbonyl carbon in the phenyl derivative leads to a faster rate of nucleophilic attack.
Favored Mechanistic Pathway Mixture of Addition-Elimination and S_N1-likePredominantly Addition-EliminationThe secondary alkyl group can stabilize a carbocation to some extent, while the phenyl group favors the bimolecular pathway.
Sensitivity to Solvent Polarity HighModerate to HighBoth are sensitive, but the potential for an ionization pathway in the sec-butyl derivative may lead to greater sensitivity to solvent ionizing power.

A study on the solvolysis of various chlorothioformates indicated that phenyl chlorothioformate exhibits behavior similar to methyl, primary, and secondary alkyl thioesters, with a proposed addition-elimination component in certain solvents.[3] In contrast, the solvolysis of tert-butyl chlorothioformate is satisfactorily correlated by a simple Grunwald-Winstein equation, suggesting a more dominant ionization pathway.[2] This supports the notion that S-sec-butyl chlorothioformate, being a secondary derivative, would likely exhibit intermediate behavior.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of S-sec-Butyl chlorothioformate and Phenyl chlorothioformate, a competitive reaction or parallel kinetic studies can be performed. The following protocols provide a framework for such an investigation.

Protocol 1: Competitive Acylation of a Nucleophile

This experiment will provide a direct comparison of the reactivity of the two chlorothioformates towards a common nucleophile.

Materials:

  • S-sec-Butyl chlorothioformate

  • Phenyl chlorothioformate

  • Aniline (or another suitable primary amine nucleophile)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Prepare separate stock solutions of S-sec-Butyl chlorothioformate (1.0 eq) and Phenyl chlorothioformate (1.0 eq) in anhydrous DCM, each containing the internal standard.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aniline/triethylamine solution with equimolar amounts of the S-sec-Butyl chlorothioformate and Phenyl chlorothioformate solutions at 0 °C.

  • Monitor the reaction progress by withdrawing aliquots at regular time intervals and quenching them with a saturated aqueous solution of sodium bicarbonate.

  • Extract the quenched aliquots with DCM, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS.

  • Quantify the formation of the two amide products relative to the internal standard. The ratio of the products will reflect the relative reactivity of the two chlorothioformates.

G cluster_workflow Competitive Acylation Workflow start Prepare Reagent Solutions react Combine Reactants at 0 °C start->react monitor Monitor by GC-MS react->monitor quench Quench Aliquots monitor->quench analyze Analyze Product Ratio quench->analyze

Figure 2. Workflow for the competitive acylation experiment.

Protocol 2: Parallel Kinetic Analysis of Solvolysis

This experiment will determine the rate of solvolysis for each chlorothioformate independently, allowing for a quantitative comparison of their reactivity.

Materials:

  • S-sec-Butyl chlorothioformate

  • Phenyl chlorothioformate

  • Aqueous acetone (e.g., 80:20 acetone:water)

  • Conductivity meter or pH meter

Procedure:

  • Prepare dilute solutions of S-sec-Butyl chlorothioformate and Phenyl chlorothioformate in the aqueous acetone solvent.

  • Follow the progress of the solvolysis reaction by monitoring the change in conductivity or pH over time. The hydrolysis of the chlorothioformate will produce hydrochloric acid, leading to a change in these properties.[3]

  • Maintain a constant temperature throughout the experiment.

  • Determine the pseudo-first-order rate constant for the solvolysis of each compound by plotting the appropriate function of concentration versus time.

  • Compare the rate constants to determine the relative reactivity.

Conclusion and Practical Implications

The choice between S-sec-Butyl chlorothioformate and Phenyl chlorothioformate should be guided by the specific requirements of the synthetic transformation.

  • Phenyl chlorothioformate is the more reactive of the two and is the preferred reagent when a high degree of acylation is desired, even with less reactive nucleophiles. Its enhanced reactivity is a direct consequence of the electron-withdrawing nature of the phenyl group.

  • S-sec-Butyl chlorothioformate , being less reactive, may offer greater selectivity in reactions with substrates containing multiple nucleophilic sites. Its attenuated reactivity, due to the electron-donating and sterically hindering sec-butyl group, can be advantageous in achieving chemoselectivity.

Ultimately, the optimal choice of reagent will depend on a careful consideration of the nucleophile's reactivity, the desired reaction conditions, and the potential for side reactions. The experimental protocols outlined in this guide provide a framework for researchers to make empirical comparisons and select the most appropriate chlorothioformate for their specific synthetic challenges.

References

  • Kevill, D. N., & D'Souza, M. J. (2011).
  • Lee, J. Y., Lee, Y., D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4186.
  • Kevill, D. N., & D'Souza, M. J. (2014). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. Journal of Physical Organic Chemistry, 27(10), 825-832.
  • Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
  • Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Castro, E. A., Gazitúa, M., Santos, J. G., & Leis, J. R. (2008). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Journal of Physical Organic Chemistry, 21(2), 102–107.
  • Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 44(32).
  • Kevill, D. N., D'Souza, M. J., Lee, Y., & Kyong, J. B. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272.
  • Ryu, I., Sonoda, N., & Curran, D. P. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach.
  • Vandevelde, A. (2018).
  • Kevill, D. N., D'Souza, M. J., Lee, Y., & Kyong, J. B. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. PMC, 3(3), 267–272.
  • Ryu, I., Sonoda, N., & Curran, D. P. (1998).
  • National Center for Biotechnology Information. (n.d.). sec-Butyl chloroformate. In PubChem. Retrieved from [Link]
  • Um, I. H., Lee, E. J., & Lee, H. W. (2004). Structure–reactivity correlations in the aminolysis of aryl chloroformates. Bulletin of the Korean Chemical Society, 25(2), 247-250.
  • D'Souza, M. J., Kevill, D. N., & Bentley, T. W. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism.
  • Kevill, D. N., & D'Souza, M. J. (2011).
  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of S-sec-Butyl Chlorothioformate

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of S-sec-Butyl chlorothioformate (CAS 52805-29-5). As a laboratory professional, your safety and the integrity of o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of S-sec-Butyl chlorothioformate (CAS 52805-29-5). As a laboratory professional, your safety and the integrity of our research environment are paramount. This guide moves beyond a simple checklist, offering a procedural and mechanistic framework to ensure that every step is understood and executed with the highest degree of safety and scientific rigor.

Core Hazard Profile & Risk Assessment

S-sec-Butyl chlorothioformate is a reactive and hazardous compound. Its disposal requires a thorough understanding of its chemical properties. While specific public data for the thio-analog is limited, its hazards can be reliably inferred from its structure and from close structural analogs like sec-Butyl chloroformate. The primary risks stem from three key properties:

  • Water Reactivity: Like all acyl halides, it reacts exothermically with water, including atmospheric moisture, to release corrosive and toxic gases.[1][2][3] The primary hydrolysis products are expected to be sec-butanethiol (a noxious and flammable thiol), hydrochloric acid (HCl), and carbonyl sulfide (COS) or carbon dioxide (CO2).[1][4]

  • Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][5][6] All sources of ignition must be strictly controlled during handling and disposal.

  • Corrosivity and Toxicity: It is corrosive to skin, eyes, and mucous membranes.[2][7][8] Inhalation or ingestion is highly toxic and can cause severe injury or death.[1][5][8] It is also classified as a lachrymator, a substance that causes tearing.[8][9]

Quantitative Hazard Data

The following table summarizes key hazard information. Note that due to limited data on the S-thio analog, data for the closely related sec-Butyl chloroformate is used as a reliable proxy for physical hazards.

ParameterValue / ClassificationSource(s)
Chemical Name S-sec-Butyl chlorothioformate[10][11]
CAS Number 52805-29-5[10]
Molecular Formula C₅H₉ClOS[10][11]
UN Number UN2742[3][5]
Hazard Class 6.1 (Toxic), Sub-risks 3 (Flammable), 8 (Corrosive)Inferred from ERG Guide 155[1]
Flash Point (Closed Cup) 38 °C (100.4 °F) (for sec-Butyl chloroformate)[4]
Primary Hazards Water-Reactive, Flammable, Corrosive, Acutely Toxic[1][2][3][8]

Pre-Disposal Safety Protocols: Your Self-Validating System

Before beginning any disposal procedure, ensure the following controls are in place. This setup creates a self-validating system where safety is inherently built into the workflow.

  • Engineering Controls: All handling and disposal operations MUST be conducted inside a certified chemical fume hood with a tested and adequate face velocity.

  • Personal Protective Equipment (PPE): A complete ensemble is mandatory.

    • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield.[7][12]

    • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton™). Consult a glove compatibility chart for specific breakthrough times. Neoprene may be suitable for splash protection but is not recommended for immersion.

    • Body Protection: A flame-retardant laboratory coat and an impervious apron.[7]

    • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[6] A spill kit containing a dry absorbent (e.g., vermiculite, dry sand, or a commercial sorbent for reactive chemicals) must be on hand. Do not use combustible absorbents like paper towels.

Disposal Workflow & Decision Diagram

The correct disposal path depends on the nature of the waste. This workflow diagram illustrates the decision-making process for managing either a small spill or bulk quantities of S-sec-Butyl chlorothioformate.

DisposalWorkflow cluster_spill Spill Management cluster_bulk Bulk Waste Disposal start Waste Identified: S-sec-Butyl chlorothioformate decision Spill or Bulk Waste? start->decision spill_node Small Spill (<100 mL) decision->spill_node Spill bulk_node Bulk / Unused Reagent decision->bulk_node Bulk absorb 1. Absorb with DRY Inert Material (e.g., Vermiculite) spill_node->absorb collect_spill 2. Collect in a Labeled, Vented Waste Container absorb->collect_spill final_disposition Final Disposition collect_spill->final_disposition neutralize 1. Controlled Chemical Neutralization (See Protocol Below) bulk_node->neutralize verify_ph 2. Verify Neutral pH (6-8) neutralize->verify_ph collect_bulk 3. Collect in Labeled Aqueous Hazardous Waste Container verify_ph->collect_bulk collect_bulk->final_disposition consult_ehs Consult Institutional EHS for Waste Pickup and Final Disposal final_disposition->consult_ehs

Caption: Decision workflow for S-sec-Butyl chlorothioformate disposal.

Step-by-Step Disposal Protocols

Follow these detailed procedures precisely. The causality behind each step is explained to ensure a full understanding of the process.

Protocol A: Management of Small Spills (<100 mL)
  • Evacuate & Isolate: Alert personnel in the immediate area and restrict access. Ensure all ignition sources are removed.[1] Isolate the spill area for at least 50 meters (150 feet).[1][2]

  • Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or clay.[6] Start from the outside of the spill and work inwards to prevent spreading.

  • Collect: Use non-sparking tools to carefully scoop the absorbed material into a designated, chemically resistant waste container (e.g., a polyethylene drum).[1]

  • Seal & Label: Loosely seal the container to allow for the venting of any gases produced from residual reaction with ambient moisture. Do not seal tightly. Label the container clearly: "Hazardous Waste: S-sec-Butyl chlorothioformate Spill Debris (Reactive, Flammable, Toxic)" and include the date.

  • Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (like toluene or xylene), followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.

  • Final Disposition: Move the container to your facility's designated hazardous waste accumulation area and contact your Environmental Health & Safety (EHS) department for pickup.

Protocol B: Controlled Neutralization of Bulk Waste

This protocol is for the chemical destruction of unwanted S-sec-Butyl chlorothioformate. The principle is a controlled hydrolysis reaction where the compound is slowly added to a basic solution, which serves to both hydrolyze the material and neutralize the resulting hydrochloric acid.

Required Equipment:

  • 3-neck round-bottom flask appropriately sized for the volume of waste.

  • Mechanical stirrer.

  • Addition (dropping) funnel.

  • Gas outlet connected to a bubbler or a scrubber containing a basic solution.

  • Ice bath.

Procedure:

  • Setup: Assemble the 3-neck flask with the mechanical stirrer, addition funnel, and gas outlet in the chemical fume hood. Place the flask in an ice bath.

  • Prepare Base Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium hydroxide (NaOH). A bicarbonate solution is preferred as it is a weaker base and the reaction will be less vigorous. Fill the flask with a volume of base solution that is at least 10 times the volume of the chlorothioformate waste.

  • Cool & Stir: Begin stirring the base solution and allow it to cool in the ice bath to below 10 °C.

  • Slow Addition: Carefully transfer the S-sec-Butyl chlorothioformate waste into the addition funnel. Begin adding the waste dropwise to the cold, stirred base solution.

    • Causality: A slow, dropwise addition is critical to control the rate of the exothermic hydrolysis reaction.[2] This prevents a dangerous temperature increase and controls the rate of gas evolution (HCl, COS). The ice bath helps absorb the heat generated.

  • Monitor Reaction: Maintain a slow addition rate, ensuring the temperature of the reaction mixture does not exceed 20 °C. If the temperature rises or gas evolution becomes too vigorous, stop the addition immediately and wait for it to subside.

  • Complete Reaction: After all the chlorothioformate has been added, allow the mixture to stir in the ice bath for at least one hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours to ensure the reaction is complete.

  • Verify Neutralization: Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6.0 and 8.0. If it is still acidic, slowly add more base solution until a neutral pH is achieved.[13]

Waste Segregation & Final Disposition

  • Containerize: Transfer the final, neutralized aqueous solution into a designated hazardous waste container.

  • Labeling: Label the container clearly: "Hazardous Waste: Neutralized S-sec-Butyl chlorothioformate solution. Contains sec-butanethiol and inorganic salts." Include the date and your contact information.

  • Regulatory Compliance: This waste must be disposed of as hazardous waste through your institution's certified waste disposal vendor.[6][7][9] It may fall under EPA hazardous waste codes such as D001 (Ignitability, due to residual thiols) and D002 (Corrosivity, if neutralization is incomplete).[14] Always consult your EHS department to ensure full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of laboratory practice and environmental stewardship.

References

  • sec-BUTYL CHLOROFORMATE SBCF Technical Data Sheet . Vande Mark. [Link]

  • Thermal studies of chlorinated thiophenols - Open Research Newcastle . Newcastle University. [Link]

  • HAZARD SUMMARY: BUTYL CHLOROFORMATE . New Jersey Department of Health. [Link]

  • sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem . National Institutes of Health. [Link]

  • ICSC 1593 - n-BUTYL CHLOROFORMATE . International Labour Organization. [Link]

  • Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - Scite.ai . Scite.ai. [Link]

  • S-sec-butyl chlorothioformate (C5H9ClOS) - PubChemLite . PubChemLite. [Link]

  • MATERIAL SAFETY DATA SHEETS BUTYL CHLOROFORMATE . Cleanchem Laboratories. [Link]

  • (PDF) Correlation of the rates of solvolysis of tert‐butyl chlorothioformate and observations concerning the reaction mechanism - ResearchGate . ResearchGate. [Link]

  • Thermal decomposition - Wikipedia . Wikipedia. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . Arkivoc. [Link]

  • How to Safely Dispose of Chloroform | Lab Alley . Lab Alley. [Link]

  • Ethyl chlorothioformate | C3H5ClOS | CID 18056 - PubChem . National Institutes of Health. [Link]

  • Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

  • A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS . Baylor University. [Link]

  • Neutralization - Chemistry LibreTexts . LibreTexts. [Link]

  • Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced) - YouTube . Mark Rosengarten. [Link]

  • 40 CFR Part 268 Subpart D -- Treatment Standards - eCFR . Electronic Code of Federal Regulations. [Link]

  • Neutralization of Chlamydia trachomatis: kinetics and stoichiometry - PMC - NIH . National Institutes of Health. [Link]

  • Thermal decomposition – Knowledge and References - Taylor & Francis . Taylor & Francis. [Link]

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes | UGA Environmental Safety Division . University of Georgia. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA . U.S. Environmental Protection Agency. [Link]

  • Thermal Decomposition of Potassium Chlorate and Chlorate—Chloride Mixtures . Journal of the American Chemical Society. [Link]

Sources

Handling

An In-Depth Guide to Personal Protective Equipment for Handling S-sec-Butyl Chlorothioformate

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only with groundbreaking results but with an unwavering commitment to safety. Handling reactive chemicals like...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only with groundbreaking results but with an unwavering commitment to safety. Handling reactive chemicals like S-sec-Butyl chlorothioformate (CAS 52805-29-5) requires more than a checklist; it demands a deep, causal understanding of the risks and the protective barriers we employ. This guide provides an integrated safety and operational plan, designed to build a self-validating system of laboratory safety.

Core Hazard Analysis: Understanding the "Why"

S-sec-Butyl chlorothioformate is a corrosive and flammable liquid that poses significant health risks.[1][2] Its primary dangers stem from its high reactivity, particularly with moisture.

  • Water Reactivity: The compound reacts with water or moist air to form corrosive and toxic gases, including hydrogen chloride (HCl).[3][4][5] This reaction can be exothermic, generating heat that increases the concentration of hazardous fumes in the air.[4]

  • Corrosivity: Direct contact can cause severe skin burns, eye damage, and irritation to mucous membranes.[3][5][6]

  • Inhalation Toxicity: The substance is classified as fatal if inhaled.[1][2] The vapors are lachrymators, meaning they cause an increased flow of tears, and can severely irritate the respiratory tract.[2][4][7]

Understanding these core properties is fundamental to appreciating why specific PPE and handling protocols are not just recommended, but essential.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of S-sec-Butyl chlorothioformate. OSHA requires employers to determine the appropriate PPE for each hazard and train employees on its use.[8]

Protection Type Specification & Rationale
Respiratory Required: A full-facepiece respirator with combination organic vapor/acid gas cartridges or a positive-pressure self-contained breathing apparatus (SCBA).[1][9] Rationale: The high inhalation toxicity and release of HCl gas upon reaction with moisture necessitate robust respiratory protection.[1][4][5] An SCBA is critical for emergency situations with unknown vapor concentrations.[1]
Hand Protection Required: Chemically resistant gloves (e.g., nitrile, neoprene).[6] Rationale: Prevents severe skin burns from direct contact.[2][8] It is crucial to check manufacturer-specific data for breakthrough times and consider double-gloving for added protection during transfers.
Eye & Face Required: Chemical splash goggles and a full-face shield.[10] Rationale: Protects against severe eye damage from splashes.[2][11] The face shield offers a secondary barrier for the entire face, which is critical when handling corrosive materials.[7]
Body & Skin Required: A chemical-resistant lab coat or apron. For larger quantities or high-splash-risk procedures, a full chemical-resistant suit is necessary.[6][8] Rationale: Protects skin from accidental contact and burns.[8] Contaminated clothing must be removed immediately and washed before reuse.[9][10]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A validated workflow minimizes exposure and ensures procedural integrity. All handling should occur within a certified chemical fume hood.[7][9]

Step 1: Pre-Operational Safety Check

  • Verify fume hood is operational with proper airflow.

  • Inspect all PPE for damage or wear.[8]

  • Ensure an eyewash station and safety shower are unobstructed and accessible.[7][8]

  • Locate the appropriate spill kit (containing dry absorbent material like sand or vermiculite) and a Class B fire extinguisher (CO2, dry chemical).[3]

Step 2: Chemical Handling

  • Ground all equipment to prevent static discharge, as vapors can form explosive mixtures with air.[3][12]

  • Keep the container tightly closed and, if possible, work under an inert atmosphere (e.g., nitrogen) to minimize contact with moisture.[2][7]

  • Use non-sparking tools for all transfers.[10]

  • Avoid contact with incompatible materials such as strong oxidizing agents, bases, and metals.[3][7]

Step 3: Post-Handling & Decontamination

  • Tightly seal the S-sec-Butyl chlorothioformate container, preferably under nitrogen.[7]

  • Decontaminate all surfaces and equipment.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands and any potentially exposed skin thoroughly after work.[8][10]

Diagram: Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal PREP1 Verify Fume Hood & Safety Equipment PREP2 Inspect & Don Full PPE PREP1->PREP2 HAND1 Ground Equipment PREP2->HAND1 HAND2 Transfer Chemical (Inert Atmosphere) HAND1->HAND2 HAND3 Securely Close Container HAND2->HAND3 POST1 Decontaminate Workspace & Tools HAND3->POST1 POST2 Properly Remove PPE POST1->POST2 POST3 Wash Hands Thoroughly POST2->POST3 DISP Segregate & Label Hazardous Waste POST3->DISP Dispose of Contaminated Items

Caption: Workflow for handling S-sec-Butyl chlorothioformate.

Emergency and Disposal Plans

Immediate First Aid:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[9][11]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with large amounts of water for at least 15-20 minutes.[9][13] Seek immediate medical attention.[13]

  • Eye Contact: Flush eyes cautiously with water for at least 20-30 minutes, removing contact lenses if possible.[9][13][14] Immediate medical attention is required.[13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][10] Call a poison center or doctor immediately.[11]

Spill Response:

  • Evacuate all non-essential personnel from the area, isolating the spill for at least 50 meters (150 feet) in all directions.[3][12]

  • Remove all ignition sources.[8][12]

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[8][14] Do not use water.[3][12]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[12][14]

Disposal Plan: Chemical waste must be managed as hazardous waste.[15] All S-sec-Butyl chlorothioformate waste, including contaminated absorbents and disposable PPE, must be collected in properly labeled, sealed containers.[7] Arrange for pickup and disposal by a licensed hazardous waste management facility in accordance with all local and national environmental regulations.[10][15]

References

  • HAZARD SUMMARY - BUTYL CHLOROFORMATE . (n.d.). NJ.gov. Retrieved from [Link]

  • sec-BUTYL CHLOROFORMATE SBCF . (2018, August). Retrieved from [Link]

  • sec-Butyl chloroformate | C5H9ClO2 . (n.d.). PubChem - NIH. Retrieved from [Link]

  • Ethyl chlorothioformate | C3H5ClOS . (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl chlorothioformate . (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet BUTYL CHLOROFORMATE . (2025, May 26). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures . (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-sec-Butyl chlorothioformate
Reactant of Route 2
Reactant of Route 2
S-sec-Butyl chlorothioformate
© Copyright 2026 BenchChem. All Rights Reserved.